molecular formula C17H15NO B8675799 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone CAS No. 62367-64-0

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone

Cat. No.: B8675799
CAS No.: 62367-64-0
M. Wt: 249.31 g/mol
InChI Key: IKIQUACDGVADHX-UHFFFAOYSA-N
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Description

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone is a complex organic compound with a molecular formula of C17H15NO. This compound belongs to the indole family, which is known for its significant presence in natural products and pharmaceuticals. The indole structure is a common motif in many biologically active compounds, making this compound an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as anhydrous aluminum chloride are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo electrophilic substitution reactions, particularly at the indole nitrogen or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acid, while reduction can produce indole-3-ethanol .

Scientific Research Applications

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Indol-3-yl)ethanone
  • 1-(1-Ethyl-1H-indol-3-yl)ethanone
  • 1-(2-Hydroxy-5-methylphenyl)ethanone

Uniqueness

1-(1-Methyl-2-phenyl-1H-indol-3-yl)ethanone is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

62367-64-0

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

1-(1-methyl-2-phenylindol-3-yl)ethanone

InChI

InChI=1S/C17H15NO/c1-12(19)16-14-10-6-7-11-15(14)18(2)17(16)13-8-4-3-5-9-13/h3-11H,1-2H3

InChI Key

IKIQUACDGVADHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylsulphoxide (12 ml) and potassium carbonate (3.31 g) were stirred for 10 min. and then 1-(2-phenyl-1H-indol-3-yl)-1-ethanone (1.41 g) was added and stirring was continued for a further 40 min. Iodomethane (0.75 ml) was added and the mixture was stirred for 2.75 h. Water (30 ml) was added and the mixture was extracted with ether (3×40 ml). The combined organic extracts were washed with water (4×40 ml), dried, and evaporated to leave an oil which was crystallised from cyclohexane to give the title compound (1.27 g), m.p. 76°-77°.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Quantity
0.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four

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